1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Lipophilicity Membrane permeability CNS drug design

Secure a chemically distinct benzothiazine 2,2-dioxide building block for your fragment-based drug discovery programs. This compound features a C6-fluoro substituent for enhanced metabolic stability and a C4-hydroxyl group that introduces a stereocenter and hydrogen-bond donor capability (HBD=1 vs. 0 in 4-keto analogs). The N-ethyl chain shifts lipophilicity by +0.4 logP compared to the N-methyl congener, enabling differentiated SAR exploration. With a molecular weight of 245.27 Da and XLogP3 of 0.5, it occupies optimal fragment space (MW<300, logP≤3) for CNS targets like monoamine oxidases and antiviral programs. The 6-fluoro group also serves as a 19F NMR probe for ligand-observed binding assays. Choose this over des-fluoro or 4-keto variants to avoid irreproducible biological results.

Molecular Formula C10H12FNO3S
Molecular Weight 245.27 g/mol
CAS No. 2091221-59-7
Cat. No. B1478569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
CAS2091221-59-7
Molecular FormulaC10H12FNO3S
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O
InChIInChI=1S/C10H12FNO3S/c1-2-12-9-4-3-7(11)5-8(9)10(13)6-16(12,14)15/h3-5,10,13H,2,6H2,1H3
InChIKeyOHGURRQFVPFQCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide – Structural Identity and Compound Class for Procurement Decisions


1-Ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2091221-59-7) is a heterocyclic sulfonamide belonging to the 2,1-benzothiazine 2,2-dioxide (benzo-δ-sultam) class [1]. Its core scaffold features a bicyclic system in which a benzene ring is fused to a six-membered thiazine ring bearing a cyclic sulfonamide (sultam) moiety, with a secondary alcohol at position 4, a fluorine substituent at position 6, and an N-ethyl group at position 1 . The 3,4-dihydro oxidation state and the C4 hydroxyl group distinguish it from the fully unsaturated 4-keto analogs, providing a stereogenic center and a hydrogen-bond donor that modulate both physicochemical properties and molecular recognition potential [2]. This compound is supplied primarily as a research chemical building block (typical purity ≥95%) for medicinal chemistry and fragment-based drug discovery programs [1].

Why Generic Substitution Fails for 1-Ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide


Benzothiazine 2,2-dioxide derivatives cannot be treated as interchangeable commodities because even minor changes to the N-alkyl chain, C6 substituent, or C4 oxidation state produce quantifiably different physicochemical and recognition profiles [1]. The N-ethyl group versus N-methyl shifts computed lipophilicity by +0.4 logP units and introduces a rotatable bond absent in the methyl congener, altering conformational entropy upon target binding [1]. The C6 fluorine increases hydrogen-bond acceptor count from 4 to 5 relative to the des-fluoro analog and elevates metabolic oxidative stability as demonstrated across fluorinated benzosultam series [2]. The C4 alcohol versus ketone determines hydrogen-bond donor capability (HBD = 1 vs. 0) and introduces a stereocenter, which directly impacts enantioselective recognition and crystallinity [1]. These quantifiable differences mean that selecting the wrong analog—even a close N-alkyl or oxidation variant—will yield different permeability, solubility, target engagement, ADME, and ultimately irreproducible biological results [2].

Quantitative Differentiation Evidence for 1-Ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide Against the Closest Analogs


N-Ethyl vs. N-Methyl: Lipophilicity Advantage of +0.4 XLogP3 Units

The target compound bearing an N-ethyl group exhibits a computed XLogP3 of 0.5, compared to 0.1 for the N-methyl analog (CAS 2090149-79-2), representing a 5-fold increase in predicted octanol-water partition coefficient [1]. This 0.4 logP increment translates into measurably higher membrane permeability, a critical parameter for intracellular target engagement and blood-brain barrier penetration potential [2].

Lipophilicity Membrane permeability CNS drug design

C6-Fluoro vs. Des-Fluoro: Gain of One Hydrogen-Bond Acceptor and Metabolic Stability

The 6-fluoro substituent increases the hydrogen-bond acceptor count from 4 (des-fluoro analog, CAS 2092798-59-7) to 5, introducing an additional electronegative site for target protein interactions [1]. Fluoro substitution at the 6-position of the benzothiazine core is further associated with increased metabolic stability against cytochrome P450-mediated oxidation, a class-level property established for fluorinated benzothiazine 2,2-dioxides [2]. This is reflected in the higher molecular weight (245.27 vs. 227.28 g/mol) and distinct electronic surface properties (TPSA = 66 Ų for the fluoro compound) [1].

Metabolic stability Hydrogen bonding Halogen substitution

C4 Secondary Alcohol vs. C4 Ketone: Hydrogen-Bond Donor Presence and Stereochemical Complexity

The target compound possesses a secondary alcohol at C4 (HBD = 1), whereas the corresponding 4-keto analog (CAS 1710845-53-6) lacks any hydrogen-bond donor (HBD = 0) [1]. This single HBD difference fundamentally alters the compound's capacity to act as a bidirectional hydrogen-bonding partner with biological targets. Furthermore, the C4 alcohol introduces a stereogenic center (undefined atom stereocenter count = 1) [1], enabling chiral resolution and enantioselective biological studies that are impossible with the achiral 4-keto analog [2]. The 3,4-dihydro oxidation state also reduces the XLogP3 relative to the 4-keto analog (0.5 vs. 1.1), moderating lipophilicity while retaining solubility advantages conferred by the hydroxyl group [1].

Hydrogen-bond donor Chirality Crystallinity

N-Ethyl Rotatable Bond Advantage Over N-Methyl: Conformational Flexibility for Induced-Fit Binding

The N-ethyl group introduces one rotatable bond (C–C bond in ethyl chain), whereas the N-methyl analog (CAS 2090149-79-2) has zero rotatable bonds [1]. This additional degree of conformational freedom allows the ethyl group to sample multiple orientations, potentially enabling induced-fit binding modes that are sterically inaccessible to the rigid N-methyl congener [2]. The associated entropic penalty upon binding is a quantifiable design parameter: the ethyl group loses approximately 3.5–4.5 kJ/mol in conformational entropy upon immobilization, compared to near-zero for the methyl group, which can be exploited to tune binding affinity [2].

Conformational flexibility Induced-fit Rotatable bonds

Class-Level MAO Inhibitory Activity of the 2,1-Benzothiazine 2,2-Dioxide Scaffold

The 2,1-benzothiazine 2,2-dioxide scaffold has demonstrated validated monoamine oxidase (MAO) inhibitory activity across multiple independent studies, with optimized derivatives achieving IC50 values of 1.03–1.04 μM against MAO A and MAO B [1]. In a separate series, 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide derivatives displayed selective MAO-A inhibition with favorable ADME profiles and oral bioavailability predictions [2]. While the specific target compound has not been individually tested in published MAO assays, it retains the identical core scaffold and key pharmacophoric elements (the sultam ring and aromatic system) that underpin this class-level activity [1]. The N-ethyl and 6-fluoro substituents are expected to modulate potency and selectivity relative to the reported 1-benzyl and 1-methyl analogs based on established SAR trends [2].

Monoamine oxidase inhibition Neurological disorders Benzothiazine sultam

Class-Level Antiviral Potential: 2,1-Benzothiazine 2,2-Dioxides as Flaviviral RNA Polymerase Inhibitors

Functionalized 2,1-benzothiazine 2,2-dioxides have been identified as promising non-nucleoside inhibitors of Dengue virus NS5 RNA-dependent RNA polymerase (RdRp), with lead compounds 8 and 10 demonstrating sub-micromolar IC50 values of 0.6 μM and 0.9 μM, respectively, in enzymatic assays [1]. These compounds bind to the allosteric N-pocket of the RdRp thumb domain, a binding site conserved across flaviviruses [1]. The SAR study established that C6 phenoxy substitution and C4 benzoyl esterification are key potency determinants [1]. The target compound, bearing a free C4 hydroxyl rather than an ester and a C6 fluoro rather than phenoxy group, represents a distinct chemical starting point for exploring RdRp inhibition with potentially differentiated resistance profiles and physicochemical properties [1].

Antiviral Dengue virus RNA-dependent RNA polymerase

High-Value Application Scenarios for 1-Ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide


Fragment-Based Drug Discovery (FBDD) Targeting CNS Enzymes

With a molecular weight of 245.27 Da, XLogP3 of 0.5, and one hydrogen-bond donor, this compound falls within optimal fragment space (MW < 300, logP ≤ 3, HBD ≤ 3) [1]. Its balanced lipophilicity and the stereogenic C4 alcohol make it an ideal fragment for screening against CNS targets such as monoamine oxidases, where the benzothiazine 2,2-dioxide scaffold has validated inhibitory activity in the low micromolar range [2]. The N-ethyl group provides a synthetic handle for further derivatization, while the 6-fluoro substituent can serve as a 19F NMR probe for ligand-observed binding assays [3].

Enantioselective Synthesis and Chiral Lead Optimization

The compound possesses one undefined stereocenter at C4, making it amenable to chiral chromatographic resolution or asymmetric synthesis [1]. This enables the preparation of enantiopure building blocks for structure-activity relationship (SAR) studies where the absolute configuration at C4 may dictate target binding. By contrast, the achiral 4-keto analog (CAS 1710845-53-6, HBD = 0, stereocenters = 0) cannot support enantioselective optimization [1]. The resolved enantiomers can be used to probe stereospecific interactions with enzymes such as MAO-A and MAO-B, where the spatial orientation of the 4-hydroxyl group relative to the sultam ring has been shown to influence inhibitory potency [2].

Fluorinated Building Block for Metabolic Stability Optimization

The 6-fluoro substituent and the sultam core confer metabolic stability advantages over non-fluorinated benzothiazines, consistent with the broader medicinal chemistry principle that aryl fluorination blocks cytochrome P450-mediated oxidative metabolism at the substitution site [3]. The target compound's hydrogen-bond acceptor count (HBA = 5) and moderate TPSA (66 Ų) predict favorable passive permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility [1]. These properties support its use as a late-stage functionalization-ready intermediate in programs requiring enhanced metabolic stability without compromising target engagement.

Antiviral Lead Generation Targeting Flaviviral NS5 RdRp

The validated activity of 2,1-benzothiazine 2,2-dioxides as allosteric Dengue NS5 RdRp inhibitors (IC50 = 0.6–0.9 μM for optimized analogs) establishes the scaffold as a viable antiviral starting point [4]. The target compound, bearing a C6-fluoro substituent instead of the reported C6-phenoxy group and a free C4-hydroxyl instead of a benzoyl ester, represents a chemically distinct lead-like molecule for exploring alternative interactions within the RdRp N-pocket. Its lower lipophilicity (XLogP3 = 0.5) relative to the reported leads (predicted logP > 3 for compounds with C6-phenoxy and C4-benzoyl groups) may also reduce off-target promiscuity and improve solubility for downstream in vivo pharmacokinetic studies [1].

Quote Request

Request a Quote for 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.